molecular formula C9H8Cl2O4S B175111 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid CAS No. 105917-76-8

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Cat. No.: B175111
CAS No.: 105917-76-8
M. Wt: 283.13 g/mol
InChI Key: VTMRWQTZIFUPPE-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a chemical compound with the molecular formula C9H8Cl2O4S and a molecular weight of 283.13 g/mol It is characterized by the presence of two chlorine atoms and an ethylsulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-dichlorobenzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, sulfonylation, and purification to obtain the compound in high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine atoms also play a role in determining the compound’s chemical behavior and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and an ethylsulfonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-4-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMRWQTZIFUPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377374
Record name 2,3-Dichloro-4-(ethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105917-76-8
Record name 2,3-Dichloro-4-(ethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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